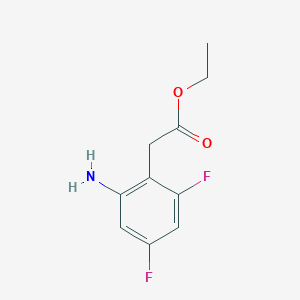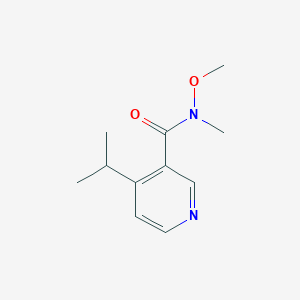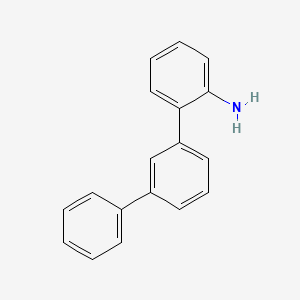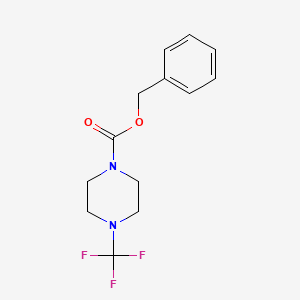
3-(Trifluoromethyl)pyridine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)pyridine-2,5-diamine is a fluorinated pyridine derivative characterized by the presence of a trifluoromethyl group at the 3-position and amino groups at the 2- and 5-positions of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effect of the trifluoromethyl group. This effect can alter the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-(Trifluoromethyl)pyridine-2,5-diamine, often employs vapor-phase reactions with transition metal-based catalysts. These methods are advantageous due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trifluoromethyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce diamines .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)pyridine-2,5-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)pyridine-2,5-diamine is influenced by the trifluoromethyl group’s electron-withdrawing effect, which can modulate the compound’s interaction with molecular targets. This effect can enhance the compound’s binding affinity to specific enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
2,3,5-Trifluoropyridine: Another fluorinated pyridine with similar electron-withdrawing properties.
2,6-Difluoropyridine: A compound with two fluorine atoms, offering different reactivity and stability profiles.
3-Bromo-2-nitropyridine: A precursor in the synthesis of various fluorinated pyridines.
Uniqueness: 3-(Trifluoromethyl)pyridine-2,5-diamine is unique due to the specific positioning of the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C6H6F3N3 |
|---|---|
Peso molecular |
177.13 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H,10H2,(H2,11,12) |
Clave InChI |
GTFDTBCQEQSKEH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)(F)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
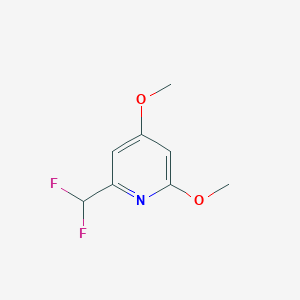
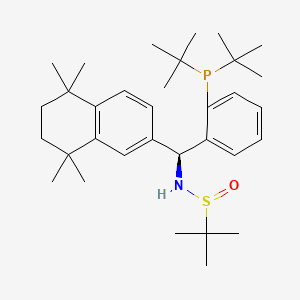

![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
